molecular formula C7H3Cl2F3O3S B1596782 3-chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride CAS No. 886762-48-7

3-chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride

Cat. No.: B1596782
CAS No.: 886762-48-7
M. Wt: 295.06 g/mol
InChI Key: LKVVZQXNPJBJDU-UHFFFAOYSA-N
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Description

3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3Cl2F3O3S. It is known for its unique properties and is used extensively in various scientific research applications. The compound is characterized by the presence of a trifluoromethoxy group and a sulfonyl chloride group attached to a benzene ring, making it a valuable reagent in organic synthesis.

Mechanism of Action

Target of Action

It is known that sulfonyl chloride compounds often act as intermediates in the synthesis of other compounds , suggesting that their targets could be diverse depending on the specific reactions they are involved in.

Mode of Action

As a sulfonyl chloride compound, it likely acts as an electrophile, reacting with nucleophiles in biochemical reactions .

Biochemical Pathways

It’s known to be used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .

Result of Action

Given its use as an intermediate in chemical synthesis , its effects would likely depend on the specific compounds it is used to produce.

Action Environment

The action, efficacy, and stability of 3-chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place and stored under inert gas at 2-8°C . It’s also sensitive to moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride typically involves the reaction of 3-chloro-4-(trifluoromethoxy)benzenesulfonyl fluoride with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-chloro-4-(trifluoromethoxy)benzenesulfonyl fluoride+thionyl chloride3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride+sulfur dioxide+hydrogen chloride\text{3-chloro-4-(trifluoromethoxy)benzenesulfonyl fluoride} + \text{thionyl chloride} \rightarrow \text{this compound} + \text{sulfur dioxide} + \text{hydrogen chloride} 3-chloro-4-(trifluoromethoxy)benzenesulfonyl fluoride+thionyl chloride→3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride+sulfur dioxide+hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonamide under specific conditions.

    Oxidation: Although less common, oxidation reactions can occur, leading to the formation of sulfonic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or phenols.

    Sulfonic acids: Formed by oxidation reactions.

Scientific Research Applications

3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other derivatives.

    Biology: In the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: In the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Used in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)benzenesulfonyl chloride
  • 4-(trifluoromethyl)benzenesulfonyl chloride
  • 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride
  • 4-(trifluoromethoxy)benzenesulfonyl chloride

Uniqueness

3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride is unique due to the presence of both a chloro and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable reagent in organic synthesis. The trifluoromethoxy group enhances the electrophilicity of the sulfonyl chloride, while the chloro group provides additional sites for further functionalization.

Properties

IUPAC Name

3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O3S/c8-5-3-4(16(9,13)14)1-2-6(5)15-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVVZQXNPJBJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382280
Record name 3-chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-48-7
Record name 3-chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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